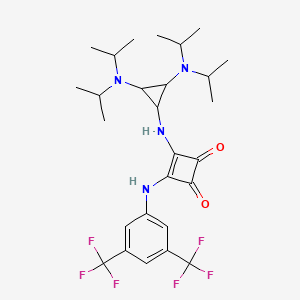
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituents
Méthodes De Préparation
The synthesis of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (DCE), can influence the formation of different cycloaddition products . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structural features make it a potential candidate for drug development and therapeutic applications. Additionally, its trifluoromethyl groups enhance its stability and bioavailability, making it suitable for use in pharmaceuticals. In the industrial sector, this compound can be used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s diisopropylamino groups can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. These interactions can influence cellular signaling pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features Similar compounds include those with cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituentsFor example, compounds like bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines share some structural similarities but differ in their reactivity and applications .
Propriétés
Formule moléculaire |
C27H36F6N4O2 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
3-[[2,3-bis[di(propan-2-yl)amino]cyclopropyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C27H36F6N4O2/c1-12(2)36(13(3)4)22-21(23(22)37(14(5)6)15(7)8)35-20-19(24(38)25(20)39)34-18-10-16(26(28,29)30)9-17(11-18)27(31,32)33/h9-15,21-23,34-35H,1-8H3 |
Clé InChI |
BMGKCVZEPCRSHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1C(C1N(C(C)C)C(C)C)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















